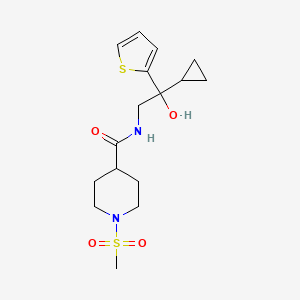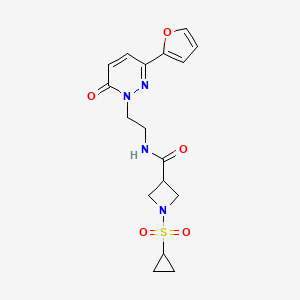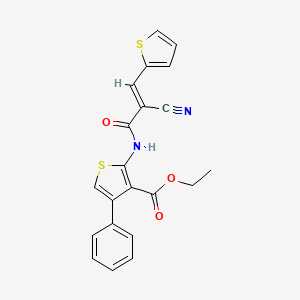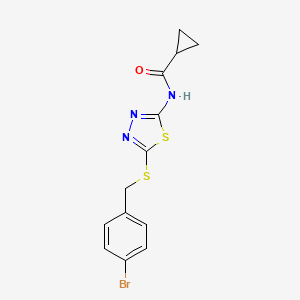![molecular formula C7H4F4O3 B2436570 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione CAS No. 2138154-95-5](/img/structure/B2436570.png)
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione, also known as TFOD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFOD is a spiroketone that contains a spirocyclic ring system, which makes it an interesting molecule to study.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is not fully understood. However, it has been suggested that 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione may act as an inhibitor of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione may prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione exhibits cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer cells. 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has antitumor activity in mouse models of breast and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is a useful molecule for lab experiments due to its unique spirocyclic structure and potential applications in various fields. However, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is a relatively complex molecule to synthesize, which may limit its use in certain experiments. Additionally, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is cytotoxic and may pose a risk to researchers working with the compound.
Orientations Futures
There are several future directions for research on 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione. One direction is the synthesis of 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione derivatives with improved anticancer activity and reduced cytotoxicity. Another direction is the development of 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione-based materials with unique properties, such as spirocyclic polymers with high thermal stability. Additionally, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione may have potential applications in other fields, such as catalysis and electronics, which warrant further investigation.
In conclusion, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is a spiroketone that has gained significant attention in the scientific community due to its potential applications in various fields. 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione may lead to the development of new materials and anticancer agents with unique properties.
Méthodes De Synthèse
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione can be synthesized using several methods, including the reaction of 1,1,2,2-tetrafluoro-3,4-dimethoxypropane with 1,3-cyclohexanedione in the presence of a base. Another method involves the reaction of 1,1,2,2-tetrafluoro-3,4-dimethoxypropane with 1,3-cyclopentanedione in the presence of a base. Both methods produce 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione in moderate to good yields.
Applications De Recherche Scientifique
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been used as a building block for the synthesis of complex molecules. In materials science, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been used as a monomer for the synthesis of spirocyclic polymers. In medicinal chemistry, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been studied for its potential as an anticancer agent.
Propriétés
IUPAC Name |
2,2,3,3-tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O3/c8-6(9)2-5(7(6,10)11)1-3(12)14-4(5)13/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRHRKDBGRTCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)C12CC(C2(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2436487.png)





![2-Methyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2436496.png)
![3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide](/img/structure/B2436498.png)
![3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436502.png)
![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B2436503.png)
![Butyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2436505.png)
![N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide](/img/structure/B2436507.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide](/img/structure/B2436508.png)
